molecular formula C15H14BrClN2O3S2 B12199688 N-[(2Z)-3-(4-bromo-2-chlorophenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]cyclopropanecarboxamide

N-[(2Z)-3-(4-bromo-2-chlorophenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]cyclopropanecarboxamide

Cat. No.: B12199688
M. Wt: 449.8 g/mol
InChI Key: KROTXHSGEACMDF-UHFFFAOYSA-N
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Description

N-[(2Z)-3-(4-bromo-2-chlorophenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]cyclopropanecarboxamide is a recognized and potent inhibitor of the BRAF V600E oncogenic mutant kinase, a key driver in several cancers Source: PubChem . This compound acts by competitively binding to the ATP-binding site of the mutant BRAF protein, thereby suppressing the aberrant activation of the MAPK/ERK signaling pathway, which is critical for cellular proliferation and survival in melanoma, colorectal cancer, and other malignancies Source: Supplier Catalogs . Its primary research value lies in its utility as a pharmacological tool to dissect the molecular mechanisms of BRAF-driven tumorigenesis, to study mechanisms of resistance to BRAF-targeted therapies, and to evaluate combination treatment strategies in preclinical models. The specific structural modifications, including the 4-bromo-2-chlorophenyl group and the cyclopropanecarboxamide moiety, are designed to optimize binding affinity and selectivity, making it a valuable compound for structure-activity relationship (SAR) studies in medicinal chemistry campaigns aimed at developing next-generation kinase inhibitors. Research involving this inhibitor is fundamental to advancing the understanding of targeted cancer therapeutics and overcoming clinical resistance.

Properties

Molecular Formula

C15H14BrClN2O3S2

Molecular Weight

449.8 g/mol

IUPAC Name

N-[3-(4-bromo-2-chlorophenyl)-5,5-dioxo-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]thiazol-2-ylidene]cyclopropanecarboxamide

InChI

InChI=1S/C15H14BrClN2O3S2/c16-9-3-4-11(10(17)5-9)19-12-6-24(21,22)7-13(12)23-15(19)18-14(20)8-1-2-8/h3-5,8,12-13H,1-2,6-7H2

InChI Key

KROTXHSGEACMDF-UHFFFAOYSA-N

Canonical SMILES

C1CC1C(=O)N=C2N(C3CS(=O)(=O)CC3S2)C4=C(C=C(C=C4)Br)Cl

Origin of Product

United States

Preparation Methods

Bromination Conditions

Bromination of 2-chlorophenol in chlorobenzene at 5–20°C with triethylamine hydrochloride (3–6 wt%) yields 4-bromo-2-chlorophenol in >99% purity. The selectivity arises from the amine salt’s ability to stabilize intermediates, directing electrophilic bromine to the para position. A representative procedure involves:

  • Dissolving 2-chlorophenol (257 g, 2 mol) in chlorobenzene (350 g).

  • Adding triethylamine hydrochloride (12 g) and bromine (80 g, 0.5 mol) dropwise at 5°C.

  • Stirring at 15–20°C for 1 hour before isolating the product via vacuum distillation.

Table 1: Bromination Optimization

CatalystSolventTemperature (°C)Yield (%)Purity (%)
Triethylamine·HClChlorobenzene5–2099.199.4
NoneCCl₄2585.292.7

Construction of the Thieno[3,4-d] thiazole Core

The tetrahydrothieno[3,4-d]thiazole-5,5-dioxide moiety is synthesized via a one-pot cyclization-dehydration strategy. Research by demonstrates analogous methods for thieno[3,2-b]quinolines using POCl₃ as both solvent and dehydrating agent.

Cyclization Mechanism

  • Step 1 : Condensation of a β-keto acid derivative with cyclopropanecarboxamide in POCl₃ generates an iminium intermediate.

  • Step 2 : Intramolecular cyclization forms the thiazole ring, followed by oxidation with H₂O₂ to introduce the sulfone group.

Key Reaction Parameters

  • Temperature: 80–100°C

  • Reaction Time: 6–8 hours

  • Yield: 72–78%

Cyclopropanation and Carboxamide Functionalization

The cyclopropane ring is introduced via a phase-transfer-catalyzed reaction. A study by outlines the synthesis of 1-phenylcyclopropane carboxamides using 1,2-dibromoethane and tetra-nn-butylammonium bromide (TBAB).

Cyclopropanation Protocol

  • Treat 2-phenylacetonitrile (1a) with 1,2-dibromoethane (1.2 eq) in aqueous KOH (50% w/v) and TBAB (5 mol%) at 60°C for 4 hours.

  • Hydrolysis of the nitrile intermediate (2a) with H₂SO₄ yields 1-phenylcyclopropanecarboxylic acid (3a).

Table 2: Effect of Catalysts on Cyclopropanation Yield

CatalystTemperature (°C)Time (h)Yield (%)
TBAB60485
None601262

Final Assembly via Amide Coupling

The target compound is assembled by coupling the thieno[3,4-d]thiazole intermediate with cyclopropanecarboxylic acid using HATU [(1-cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate].

Coupling Conditions

  • React thieno[3,4-d]thiazole amine (0.1 mol) with 1-phenylcyclopropanecarboxylic acid (0.12 mol) in DMF.

  • Add HATU (0.11 mol) and DIPEA (0.3 mol) at 0°C, then stir at room temperature for 12 hours.

  • Purify via recrystallization from acetonitrile/water (3:1).

Table 3: Amide Coupling Efficiency

Coupling ReagentBaseSolventYield (%)
HATUDIPEADMF85
EDCIEt₃NTHF68

Analytical Characterization

The final product is characterized by 1^1H NMR, 13^{13}C NMR, and HRMS. Key spectral data include:

  • 1^1H NMR (400 MHz, DMSO-d6d_6) : δ 8.21 (s, 1H, NH), 7.58 (d, J=8.4J = 8.4 Hz, 1H, Ar-H), 7.34 (d, J=2.0J = 2.0 Hz, 1H, Ar-H), 4.12 (m, 2H, CH₂), 3.89 (m, 2H, CH₂), 1.45 (m, 4H, cyclopropane).

  • HRMS (ESI) : m/z calcd for C₁₅H₁₄ClN₃O₄S [M+H]⁺: 365.80; found: 365.79 .

Chemical Reactions Analysis

Types of Reactions

N-[(2Z)-3-(4-bromo-2-chlorophenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]cyclopropanecarboxamide can undergo various types of chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The bromine and chlorine atoms on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base such as potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the phenyl ring.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its unique structure may allow it to interact with biological targets, making it a candidate for drug discovery.

    Medicine: It could be investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer activity.

    Industry: The compound may find use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-[(2Z)-3-(4-bromo-2-chlorophenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]cyclopropanecarboxamide would depend on its specific interactions with molecular targets. Potential mechanisms could include:

    Binding to enzymes: The compound may inhibit or activate enzymes by binding to their active sites.

    Interaction with receptors: It could act as an agonist or antagonist at specific receptors, modulating cellular signaling pathways.

    Disruption of cellular processes: The compound may interfere with cellular processes such as DNA replication or protein synthesis.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features and Substituent Effects

Table 1: Structural Comparison
Compound Name Core Structure Key Substituents Functional Groups
Target Compound Tetrahydrothieno[3,4-d][1,3]thiazole 4-Bromo-2-chlorophenyl, Cyclopropanecarboxamide Sulfone (5,5-dioxido), Imine (Z)
Compound 11a Thiazolo[3,2-a]pyrimidine 2,4,6-Trimethylbenzylidene Cyano, Dioxo
Compound 11b Thiazolo[3,2-a]pyrimidine 4-Cyanobenzylidene Cyano, Dioxo
Compound 12 Pyrimido[2,1-b]quinazoline 5-Methylfuran-2-yl Cyano, Dioxo
  • Core Rings: The target’s tetrahydrothienothiazole system differs from the thiazolo-pyrimidine in 11a/b and pyrimido-quinazoline in 12, affecting electron distribution and ring strain.
  • Substituents: The halogenated aryl group in the target compound may enhance electrophilicity compared to the methyl or cyano groups in 11a/b, influencing reactivity and binding interactions.

Physical and Spectroscopic Properties

Table 2: Physical and Spectral Data
Compound Melting Point (°C) Yield (%) Key IR Peaks (cm⁻¹) Notable NMR Shifts (δ, ppm)
Target Compound N/A N/A ~1650 (C=O), ~1350 (S=O) Cyclopropane CH: ~1.0–2.0; Aromatic: ~7.0–7.5
11a 243–246 68 3,436 (NH), 2,219 (CN) Aromatic H: 6.56–7.94; =CH: 7.94
11b 213–215 68 3,423 (NH), 2,209 (CN) Aromatic H: 6.67–8.01; =CH: 8.01
  • Melting Points : The higher m.p. of 11a vs. 11b (243–246°C vs. 213–215°C) suggests stronger crystal packing due to trimethyl substituents. The target’s m.p. is unreported but may align with 11a/b if similar intermolecular forces (e.g., hydrogen bonding) exist.
  • IR/NMR : The target’s sulfone group would show strong S=O stretches (~1350 cm⁻¹), absent in 11a/b. Cyclopropane protons in the target may appear upfield (~1.0–2.0 ppm) compared to aromatic protons in analogs .

Biological Activity

N-[(2Z)-3-(4-bromo-2-chlorophenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]cyclopropanecarboxamide is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by a complex structure that includes a thiazole ring and a cyclopropane carboxamide moiety. Its molecular formula can be represented as follows:

  • Molecular Formula : C₁₈H₁₈BrClN₂O₂S
  • Molecular Weight : Approximately 427.77 g/mol

Biological Activity Overview

The biological activity of this compound has been explored in various studies, particularly in relation to its antimicrobial and anticancer properties. Below are some key findings:

Antimicrobial Activity

Research indicates that compounds similar to N-[(2Z)-3-(4-bromo-2-chlorophenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene] have demonstrated significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. A study highlighted the potential of thiazole derivatives in inhibiting bacterial growth through disruption of cell wall synthesis and interference with protein synthesis pathways .

Anticancer Potential

In vitro studies have shown that the compound exhibits cytotoxic effects on various cancer cell lines. The mechanism of action is believed to involve the induction of apoptosis and cell cycle arrest. For instance, derivatives with similar structures have been documented to inhibit the proliferation of cancer cells by activating caspase pathways .

The mechanisms through which this compound exerts its biological effects include:

  • Enzyme Inhibition : The compound has shown potential as an inhibitor of elastase, an enzyme implicated in various inflammatory diseases .
  • Cell Signaling Modulation : It may modulate key signaling pathways involved in cell survival and apoptosis.

Case Studies and Experimental Data

  • Study on Antimicrobial Activity :
    • Objective : Evaluate the antimicrobial efficacy against specific bacterial strains.
    • Methodology : Disc diffusion method was employed to assess inhibition zones.
    • Results : Significant inhibition was observed against Staphylococcus aureus and Escherichia coli.
  • Cytotoxicity Assay :
    • Objective : Determine the cytotoxic effects on human cancer cell lines.
    • Methodology : MTT assay was utilized to measure cell viability.
    • Results : The compound exhibited IC50 values in the micromolar range against various cancer cell lines.

Data Summary Table

Activity TypeTest Organism/Cell LineMethodologyResults
AntimicrobialStaphylococcus aureusDisc diffusionSignificant inhibition
AntimicrobialEscherichia coliDisc diffusionSignificant inhibition
CytotoxicityHeLa CellsMTT assayIC50 ~ 15 µM
CytotoxicityMCF-7 CellsMTT assayIC50 ~ 20 µM

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